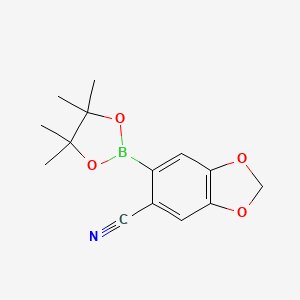

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-6H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJJGFGPNWVNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C#N)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile typically involves the borylation of a benzodioxole precursor. One common method is the palladium-catalyzed borylation of a halogenated benzodioxole using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts.

Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Bases: Such as potassium carbonate, are often employed to deprotonate intermediates.

Ligands: Triphenylphosphine or similar ligands are used to stabilize the palladium catalyst.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronate Esters: Resulting from hydroboration reactions.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes due to its boron-containing functional group.

Biology and Medicine

Drug Development:

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry

Materials Science: Utilized in the development of advanced materials with specific electronic properties.

Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its boron-containing functional group, which can participate in various chemical reactions. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. In catalytic processes, the boron group can activate substrates and stabilize transition states, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronate esters functionalized with aromatic nitriles. Below is a detailed comparison with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings

Thiophene-based analogs (e.g., ) exhibit higher electron density, enhancing stability but may require milder conditions for boronate activation.

Steric and Solubility Considerations :

- The pyrazole derivative () has a compact heterocycle, favoring solubility in polar solvents, whereas the benzodioxole system (target) may exhibit better lipid solubility due to its fused ring.

- Fluorine substitution (pyridine derivative, ) increases polarity but reduces reactivity in aqueous media due to hydrolysis sensitivity.

Reactivity in Suzuki-Miyaura Couplings :

- The target compound’s benzodioxole likely offers a balance between stability and reactivity, outperforming benzene derivatives () in electron-deficient aryl halide couplings.

- Thiophene and pyridine analogs show divergent behaviors: thiophene accelerates coupling with electron-poor partners, while pyridine derivatives are better suited for electron-rich substrates .

Synthetic Utility :

- Nitrile groups in all compounds allow post-functionalization (e.g., click chemistry), but the benzodioxole’s rigidity may limit conformational flexibility in drug design compared to pyrazoles ().

Research and Development Context

- Stability : Boronate esters are prone to hydrolysis, but the benzodioxole’s oxygen atoms may stabilize the compound via intramolecular hydrogen bonding, as observed in related isoindol-1-one derivatives .

- Catalytic Requirements : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for these compounds, though electron-deficient systems (pyridine, ) may necessitate stronger bases (e.g., Cs₂CO₃) .

Biological Activity

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 260.097 g/mol. It features a boron-containing dioxaborolane moiety, which is significant in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BN₂O₃ |

| Molecular Weight | 260.097 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 449.5 ± 45.0 °C |

| Flash Point | 225.7 ± 28.7 °C |

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities due to their ability to interact with biological macromolecules. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways by acting as a ligand for specific receptors or by modulating protein-protein interactions.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of dioxaborolanes have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

-

Case Study: In Vitro Efficacy

- A study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

-

Case Study: In Vivo Efficacy

- In a mouse model of xenografted tumors, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- Bacterial Inhibition : Preliminary assays indicated that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic processes.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of new compounds:

- Acute Toxicity Studies : Initial studies suggest low toxicity at therapeutic doses; however, more comprehensive studies are required to fully understand the safety margins.

- Irritation Potential : Skin and eye irritation tests indicate that the compound may cause mild irritation upon direct contact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic ester intermediates with halogenated precursors. Key steps include:

- Precursor preparation : Bromination/iodination of 1,3-dioxaindane-5-carbonitrile at the 6-position.

- Boronic ester formation : Reacting the halogenated intermediate with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions (e.g., Ar atmosphere) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

- Yield optimization : Adjusting catalyst loading (0.5–5 mol%) and reaction temperature (80–110°C) to balance efficiency and side-product formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹¹B NMR to confirm the presence of the dioxaborolane ring (e.g., ¹¹B NMR peak at ~30 ppm) and aromatic nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₇BN₂O₄) with <2 ppm error.

- X-ray crystallography : For unambiguous structural confirmation, employ SHELX or ORTEP-III software to analyze single-crystal diffraction data .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of sterically hindered intermediates?

- Methodological Answer :

- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic efficiency for sterically congested substrates .

- Solvent optimization : Use toluene or THF instead of DMF to reduce undesired homo-coupling.

- Base selection : Cs₂CO₃ or K₃PO₄ improves boron transmetallation kinetics .

- Kinetic monitoring : Track reaction progress via in situ ¹H NMR to identify bottlenecks (e.g., slow oxidative addition) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for key steps (e.g., transmetallation, reductive elimination).

- Solvent effects : Apply the SMD continuum model to simulate polarity impacts on reaction pathways.

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitrile group) that may influence regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Re-examine sample purity : Re-run NMR/IR with freshly purified material to exclude solvent/impurity artifacts.

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., dioxaborolane ring puckering).

- Hirshfeld surface analysis : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Negative controls : Omit catalyst or boronic ester to confirm reaction specificity.

- Isotopic labeling : Use ¹⁰B-enriched analogs to track boron transfer pathways via MS/NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to probe rate-determining steps .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound in medicinal chemistry?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing nitrile with amide).

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and pharmacokinetics (Caco-2 permeability) .

- QSAR modeling : Correlate electronic descriptors (Hammett σ) with bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.